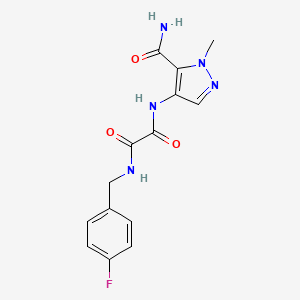

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide

Beschreibung

“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a fluorobenzyl group

Eigenschaften

CAS-Nummer |

1010863-56-5 |

|---|---|

Molekularformel |

C14H14FN5O3 |

Molekulargewicht |

319.29 g/mol |

IUPAC-Name |

N'-(5-carbamoyl-1-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]oxamide |

InChI |

InChI=1S/C14H14FN5O3/c1-20-11(12(16)21)10(7-18-20)19-14(23)13(22)17-6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H2,16,21)(H,17,22)(H,19,23) |

InChI-Schlüssel |

JSPIDIBENMLLIN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbamoyl group can be introduced through a reaction with an isocyanate.

Introduction of the fluorobenzyl group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

Coupling with ethanediamide: The final step involves coupling the substituted pyrazole with ethanediamide under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Pyrazolring.

Reduktion: Reduktionsreaktionen könnten die Carbamoylgruppe angreifen und diese möglicherweise in ein Amin umwandeln.

Substitution: Die Fluorbenzylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) könnten verwendet werden.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Basen wie Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Amin erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

Research has indicated that N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide exhibits significant activity against various biological targets:

- NAMPT Inhibition : The compound has been studied for its ability to inhibit Nicotinamide Adenine Dinucleotide Phosphate (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to decreased levels of NAD+, affecting cellular metabolism and survival .

- Antitumor Activity : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells. The presence of the pyrazole ring is often associated with anticancer properties due to its ability to interact with multiple biological pathways .

Neuroprotective Effects

Studies suggest that derivatives of pyrazole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds exert their effects .

Anti-inflammatory Properties

Research indicates that compounds similar to N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines has been observed in related pyrazole derivatives .

Case Study 1: NAMPT Inhibition and Cancer Therapy

In a study focused on the synthesis and evaluation of pyrazole derivatives, researchers found that specific modifications to the pyrazole structure enhanced NAMPT inhibition, leading to increased cytotoxicity against cancer cell lines. The compound demonstrated favorable pharmacokinetic properties, making it a candidate for further development in cancer therapeutics .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of pyrazole derivatives in animal models of Parkinson’s disease. The results indicated that the compounds reduced neuroinflammation and improved motor function, suggesting potential therapeutic applications in neurodegenerative disorders .

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(5-Carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-Chlorobenzyl)ethanediamid

- N-(5-Carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-Bromobenzyl)ethanediamid

Einzigartigkeit

Das Vorhandensein der Fluorbenzylgruppe in „N-(5-Carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-Fluorobenzyl)ethanediamid“ kann einzigartige Eigenschaften wie eine erhöhte Lipophilie oder veränderte elektronische Effekte verleihen, die seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten beeinflussen könnten.

Biologische Aktivität

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 270.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various signaling pathways. Research indicates that it may function as a modulator of the androgen receptor (AR), which plays a crucial role in the regulation of genes involved in cell growth and differentiation.

Key Mechanisms:

- Androgen Receptor Modulation : The compound exhibits selective binding to androgen receptors, influencing their activity in target tissues, which may lead to therapeutic effects in conditions like prostate cancer and other androgen-dependent diseases .

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties .

Anticancer Activity

Research has demonstrated that N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide exhibits significant anticancer activity against various tumor cell lines. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|

| PC3 (Prostate Cancer) | 5.0 | Inhibition of cell growth and induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 7.2 | Reduced migration and invasion capabilities |

| A549 (Lung Cancer) | 6.5 | Induction of cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Prostate Cancer Treatment

A preclinical study evaluated the efficacy of N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide in a prostate cancer model. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Case Study 2: Breast Cancer Metastasis

In another study focused on breast cancer metastasis, the compound was administered to mice with metastatic MDA-MB-231 cells. The treatment resulted in a marked decrease in lung metastases, highlighting its potential as an anti-metastatic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.